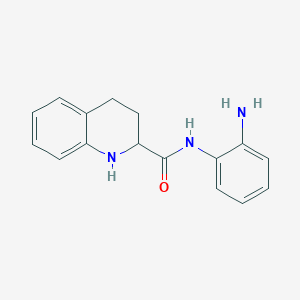
D-Valine, N-methyl-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Valina, N-metil-, éster fenilmetílico (Número CAS 7146-15-8) es un compuesto químico con la fórmula lineal: D-Valina, N-metil-, éster fenilmetílico (Número CAS: 7146-15-8) es un compuesto químico con la fórmula lineal (CH₃)₂CHCH(NH₂)COOCH₃ · HCl . Su peso molecular es aproximadamente 167.63 g/mol .
Métodos De Preparación
a. Rutas sintéticas
La síntesis de D-Valina, N-metil-, éster fenilmetílico implica varios pasos. Un método común es la esterificación de D-valina con alcohol fenilmetílico (alcohol bencílico) utilizando catalizadores ácidos. La reacción procede de la siguiente manera:
D-Valina+Alcohol fenilmetílico→D-Valina, N-metil-, éster fenilmetílico
b. Condiciones de reacción
La esterificación típicamente ocurre bajo condiciones de reflujo con un catalizador ácido fuerte (por ejemplo, ácido sulfúrico o ácido clorhídrico). La temperatura de reacción y la duración dependen de las condiciones específicas utilizadas.
c. Producción industrial
Los métodos de producción a escala industrial pueden implicar procesos de flujo continuo o reacciones por lotes. La optimización de los parámetros de reacción garantiza un alto rendimiento y pureza.
Análisis De Reacciones Químicas
D-Valina, N-metil-, éster fenilmetílico puede experimentar diversas reacciones químicas:
- Hidrólisis : El enlace éster puede romperse por hidrólisis, produciendo D-valina y alcohol fenilmetílico.
- Reducción : La reducción del grupo carbonilo puede conducir al alcohol correspondiente.
- Sustitución : El grupo bencilo puede sustituirse con otros grupos funcionales.
Los reactivos comunes incluyen ácidos fuertes, bases y agentes reductores. Los principales productos dependen de las condiciones específicas de la reacción.
4. Aplicaciones en investigación científica
D-Valina, N-metil-, éster fenilmetílico encuentra aplicaciones en:
- Síntesis de péptidos : Como aminoácido protegido, se utiliza en química de péptidos.
- Desarrollo de fármacos : Puede servir como un bloque de construcción para moléculas de fármacos.
- Ligandos quirales : Su naturaleza quiral lo hace valioso en la síntesis asimétrica.
Aplicaciones Científicas De Investigación
D-Valine, N-methyl-, phenylmethyl ester finds applications in:
- Peptide Synthesis : As a protected amino acid, it is used in peptide chemistry.
- Drug Development : It may serve as a building block for drug molecules.
- Chiral Ligands : Its chiral nature makes it valuable in asymmetric synthesis.
Mecanismo De Acción
El mecanismo de acción del compuesto depende de su aplicación específica. Por ejemplo:
- En la síntesis de péptidos, actúa como un grupo protector temporal para el residuo de valina.
- En el desarrollo de fármacos, contribuye a las propiedades farmacológicas generales.
Comparación Con Compuestos Similares
D-Valina, N-metil-, éster fenilmetílico se puede comparar con otros derivados éster de la valina, como el éster metílico de D-valina (Número CAS: 112674-73-4) . Su singularidad radica en la presencia del grupo fenilmetílico.
Recuerde que las propiedades y aplicaciones de este compuesto pueden variar según el contexto de uso y los objetivos específicos de investigación
Propiedades
Número CAS |
89536-87-8 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
benzyl (2R)-3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m1/s1 |
Clave InChI |
GNXSEJASXOKTCC-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC |
SMILES canónico |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)










